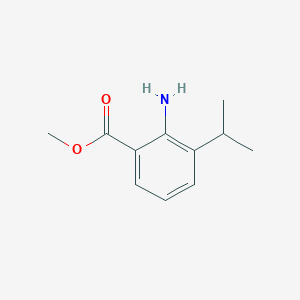![molecular formula C15H17NO2 B1453669 3-{[(4-Methoxyphenyl)methoxy]methyl}aniline CAS No. 1021042-81-8](/img/structure/B1453669.png)
3-{[(4-Methoxyphenyl)methoxy]methyl}aniline
Overview
Description
“3-{[(4-Methoxyphenyl)methoxy]methyl}aniline” is a chemical compound with the CAS Number: 1021042-81-8 . It is a powder with a molecular weight of 243.31 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. The compound “3-{[(4-Methoxyphenyl)methoxy]methyl}aniline” has a molecular weight of 243.31 .Scientific Research Applications
Chemical Synthesis
“3-{[(4-Methoxyphenyl)methoxy]methyl}aniline” is used in the chemical synthesis of various compounds. For instance, it is used in the synthesis of aniline-based triarylmethanes through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines . This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates, giving the corresponding aniline-based triarylmethane products in good to excellent yields .
Material Science
Primary aniline-based triarylmethanes, which can be synthesized from “3-{[(4-Methoxyphenyl)methoxy]methyl}aniline”, are usually employed as monomers for the preparation of polyamides . These polyamides are useful in several applications for material science .
Biological Activities
Triarylmethanes, which can be synthesized from “3-{[(4-Methoxyphenyl)methoxy]methyl}aniline”, are valuable pharmacophores possessing a diversity of biological activities . They are found in natural products and are utilized as versatile compounds for photochromic agents, dyes, fluorescent probes, and are employed as building blocks in synthesis .
Drug Discovery
The amino and hydroxy groups on benzene rings of primary aniline- and phenol-based triarylmethanes, which can be synthesized from “3-{[(4-Methoxyphenyl)methoxy]methyl}aniline”, can be easily converted into various functional groups that could be precursors for the preparation of diverse triarylmethanes . These diverse triarylmethanes are highly desirable in drug discovery .
Antifungal Agents
1,2,3-triazole-containing hybrids, which can be synthesized from “3-{[(4-Methoxyphenyl)methoxy]methyl}aniline”, are novel antifungal agents . They have shown promising biological activities .
Hydrolyzing Reaction
“3-{[(4-Methoxyphenyl)methoxy]methyl}aniline” is used in the production of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester . The kinetics of the hydrolyzing reaction and purification of this compound from the reaction mixture were investigated for potential industrial application .
Safety and Hazards
properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxymethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-15-7-5-12(6-8-15)10-18-11-13-3-2-4-14(16)9-13/h2-9H,10-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBHXAMYNYNDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Methoxyphenyl)methoxy]methyl}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



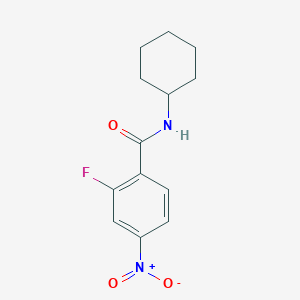
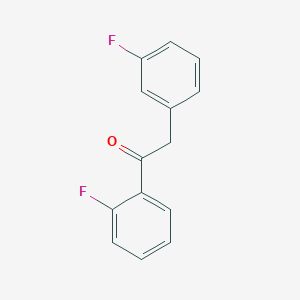
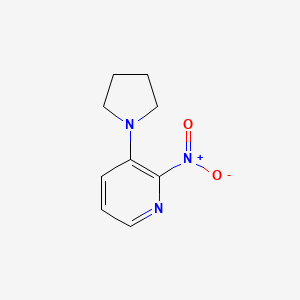


![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)
![N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1453599.png)



![N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1453604.png)
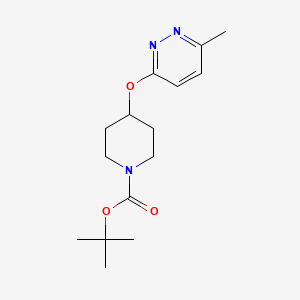
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)
